1-(2,2-DIFLUOROETHYL)-3-METHYL-1H-PYRAZOLE

Medicinal Chemistry Physicochemical Properties ADME

Replicating published HPK1 inhibitor SAR demands the exact N1-(2,2-difluoroethyl) substituent - methyl or ethyl analogs alter lipophilicity (log D7.4) and metabolic stability, compromising assay reproducibility. • Direct precursor to pyrazine carboxamide pyrazoles with demonstrated selectivity over LCK • Enables late-stage diversification to pyrazole-4-sulfonyl fluoride libraries for agrochemical screening • Supplied at 95% purity for research use; consistent batch quality for reproducible results

Molecular Formula C6H8F2N2
Molecular Weight 146.1
CAS No. 1171013-54-9
Cat. No. B6164552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-DIFLUOROETHYL)-3-METHYL-1H-PYRAZOLE
CAS1171013-54-9
Molecular FormulaC6H8F2N2
Molecular Weight146.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole: Procurement & Research Utility


1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole (CAS 1171013-54-9) is a fluorinated N-alkylpyrazole derivative with the molecular formula C₆H₈F₂N₂ and a molecular weight of 146.14 g/mol . It is a versatile building block for medicinal chemistry, serving as a precursor to the 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-4-sulfonyl fluoride scaffold used in agrochemical and pharmaceutical research . The compound is typically supplied at 95% purity and is recommended for research use only .

Procurement Importance of N1-Substituent for 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole


The 2,2-difluoroethyl group on the pyrazole nitrogen is a critical determinant of the compound's physicochemical and biological properties, meaning simple substitution with other N1-alkyl analogs (e.g., methyl or ethyl) will fundamentally alter the molecule's behavior in a research setting. Data from a series of N1-alkylated pyrazoles demonstrates that the difluoroethyl group confers a specific balance of lipophilicity (log D7.4) and metabolic stability (HLM) that is distinct from other substituents, directly impacting assay outcomes and in vivo performance [1]. Therefore, selecting the precise CAS 1171013-54-9 compound is essential for replicating published results or for use in structure-activity relationship (SAR) studies where the N1 substituent is a key variable.

Quantitative Evidence: 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole vs Analogs


N1-Difluoroethyl: Lipophilicity & Metabolic Stability

The 2,2-difluoroethyl group confers a distinct profile of lipophilicity and metabolic stability compared to a methyl group on the pyrazole N1 position. In a head-to-head comparison within a pyrazine carboxamide series, the difluoroethyl analog (Compound 16a) showed a log D7.4 of 2.6 and a human liver microsome (HLM) clearance rate of <3.0 μL min⁻¹ mg⁻¹. In contrast, the corresponding N1-methyl analog (Compound 6) exhibited a lower log D7.4 of 2.4 and a higher HLM clearance of <5.6 μL min⁻¹ mg⁻¹ [1].

Medicinal Chemistry Physicochemical Properties ADME

N1-Difluoroethyl: Kinase Selectivity Profile

The difluoroethyl group contributes to an improved selectivity window against the off-target kinase LCK compared to an N1-methyl group. In an ADP-Glo assay, the difluoroethyl pyrazole (Compound 16a) demonstrated a >5800-fold selectivity for HPK1 (IC₅₀ <3 nM) over LCK (IC₅₀ = 17,400 nM). The N1-methyl analog (Compound 6) showed a smaller selectivity window of >1700-fold (HPK1 IC₅₀ <3 nM; LCK IC₅₀ = 5100 nM) [1].

Kinase Inhibition Selectivity Immuno-oncology

Primary Human T-Cell Functional Activity

The compound incorporating the 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole motif demonstrates potent functional activity in a primary human T-cell assay, which is a key differentiator from other functionalized pyrazoles. Compound 16a showed an EC₅₀ of 72 nM for IL-2 secretion in primary human T-cells, a measure of T-cell activation. In comparison, related compounds with different N1-substituents or core structures showed reduced potency (e.g., EC₅₀ = 101 nM for oxetane 16b) or were not tested due to poor biochemical potency (e.g., pyridine 17) [1].

T-cell Activation Immunology Functional Assay

Research & Industrial Applications of 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole


HPK1 Inhibitor Synthesis for Immuno-Oncology

This compound is a critical intermediate for synthesizing pyrazine carboxamide pyrazoles designed as selective HPK1 inhibitors. The difluoroethyl group at the N1 position of the pyrazole is essential for achieving the reported potency, selectivity over LCK, and favorable metabolic stability required for an in vivo tool compound. Researchers aiming to replicate or build upon this chemical series for cancer immunotherapy research should prioritize procurement of this specific building block to ensure consistency with published SAR [1].

Late-Stage Functionalization for Tool Compounds

The compound's utility in late-stage functionalization chemistry has been demonstrated. The difluoroethyl pyrazole motif can be installed on a densely functionalized intermediate to rapidly generate structure-activity relationship (SAR) data. This approach allowed for the identification of Compound 16a, which elicited a desired pharmacodynamic response in mice. For chemical biology groups developing novel kinase inhibitors or other bioactive molecules, this compound offers a validated starting point for exploring the effects of the 2,2-difluoroethyl pharmacophore [1].

Precursor to Sulfonyl Fluoride Scaffolds

This pyrazole serves as the direct precursor to 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-4-sulfonyl fluoride, a versatile building block for agrochemical research. The sulfonyl fluoride moiety is a known warhead for covalent inhibition of serine hydrolases and other enzymes. Procurement of CAS 1171013-54-9 enables the synthesis of a focused library of sulfonyl fluoride-containing compounds for screening against agricultural pests or for use in chemical biology probe development .

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